molecular formula C16H15FN2O3 B5720993 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide

Katalognummer B5720993
Molekulargewicht: 302.30 g/mol
InChI-Schlüssel: VEJJAINEJIRWDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in 1998 and has since been the focus of numerous scientific studies.

Wirkmechanismus

The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 also inhibits the activity of VEGFR-2, which is a key receptor involved in angiogenesis, or the formation of new blood vessels.
Biochemical and Physiological Effects:
N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of the RAF/MEK/ERK pathway leads to decreased cell growth and proliferation, while inhibition of VEGFR-2 leads to decreased angiogenesis and decreased tumor growth. In addition, N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 in lab experiments is its specificity for the RAF/MEK/ERK and VEGF pathways. This allows researchers to study the effects of inhibiting these pathways in cancer cells without affecting other signaling pathways. However, one limitation of using N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 is its potency, which can make it difficult to determine the optimal concentration for use in experiments.

Zukünftige Richtungen

There are several future directions for the study of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 in cancer treatment. One area of research involves the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research involves the identification of biomarkers that can predict response to N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 treatment. Finally, there is ongoing research into the development of more potent and selective inhibitors of the RAF/MEK/ERK and VEGF pathways.

Synthesemethoden

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 involves a multi-step process that begins with the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-fluorophenol to produce the amide product. The final step involves the reaction of the amide with ethyl chloroformate to yield the desired compound.

Wissenschaftliche Forschungsanwendungen

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide 43-9006 has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK and VEGF pathways. This compound has been tested in preclinical studies and has shown promising results in the treatment of a variety of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Eigenschaften

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-11(9-14)16(21)18-10-15(20)19-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJJAINEJIRWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.